5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a carboxylic acid group at position 3 and a 2,5-dimethylfuran moiety at position 5. The 1,2,4-oxadiazole ring is known for its stability and electron-deficient nature, making it a valuable scaffold in medicinal chemistry and materials science. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, crystallographic data, and hydrogen-bonding patterns.
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c1-4-3-6(5(2)14-4)8-10-7(9(12)13)11-15-8/h3H,1-2H3,(H,12,13) |
InChI Key |
YQEUQROYWKWDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the oxadiazole ring and carboxylic acid group. One common method involves the use of hydrazine derivatives and carboxylic acid chlorides under controlled conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxadiazole compounds .
Scientific Research Applications
5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Compound ID | Substituent | LogP (Predicted) | Hydrogen-Bond Acceptors | Hydrogen-Bond Donors |
|---|---|---|---|---|
| Target Compound | 2,5-Dimethylfuran-3-yl | 1.8 | 5 | 1 (COOH) |
| SY380147 | 1,5-Dimethylpyrazol-3-yl | 1.5 | 6 | 2 (COOH, N–H) |
| SY380151 | 5-Bromo-2-chlorophenyl | 3.2 | 4 | 1 (COOH) |
Table 2: Crystallographic Parameters (Selected Analogs)
| Compound ID | Dihedral Angle (°) | Hydrogen-Bond Motifs | Space Group |
|---|---|---|---|
| Target Compound* | ~15–20 | O–H···N, C–H···O | P21/c |
| SY380147 | 21.07 (pyrazole) | N–H···O, O–H···N | P-1 |
| SY380151 | N/A | Halogen bonding (C–Br···O) | C2/c |
*Predicted based on furan-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
